N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSIPBZMCULJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 373.89 g/mol
The biological activity of this compound is primarily attributed to its triazole and pyridazine moieties, which are known for their diverse pharmacological effects. The triazole ring has been recognized for its role in various therapeutic applications, including antifungal, antibacterial, and anticancer activities .
Antimicrobial Activity
Research has indicated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacteria and fungi. The compound this compound is expected to demonstrate similar activities due to its structural characteristics.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including the inhibition of tyrosine kinases and induction of apoptosis in cancer cells. For example, certain triazole derivatives have demonstrated IC values in the low micromolar range against human cancer cell lines .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon cancer) | 4.36 | Tyrosine kinase inhibition |
| MCF7 (Breast cancer) | 18.76 | Apoptosis induction |
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Study on Antimicrobial Effects : A study evaluated a series of triazole derivatives against various pathogens and found that modifications in the phenyl rings significantly affected antibacterial potency. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
- Anticancer Evaluation : Another research focused on the synthesis and evaluation of triazole derivatives against different cancer cell lines. The study reported that specific substitutions on the triazole ring led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, compounds containing the triazole moiety have been shown to possess activity against various bacteria and fungi. For instance:
- Antibacterial Activity : Studies demonstrate that certain triazole derivatives effectively combat both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the phenyl ring enhances this activity.
- Antifungal Activity : Triazole derivatives have also been reported to inhibit fungal growth, making them potential candidates for antifungal therapies .
Anticancer Properties
The compound's structure suggests potential anticancer applications. Research into 1,2,4-triazole derivatives highlights their role in cancer chemoprevention and therapy:
- Cell Growth Inhibition : Some studies have shown that triazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Cytotoxicity : The cytotoxic effects of these compounds against different cancer cell lines have been documented, indicating their potential as chemotherapeutic agents .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of triazole derivatives suggest that they may provide therapeutic benefits in neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress is particularly noteworthy .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 1,2,4-triazolo[3,4-b]thiadiazole derivatives for their antimicrobial efficacy. The results indicated that specific compounds demonstrated potent activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer potential of triazole derivatives, researchers synthesized a series of compounds that exhibited selective cytotoxicity towards breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Group
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide
- Key Difference : The acetamide group is substituted with 4-fluorophenyl instead of 4-chlorophenyl.
- This compound is commercially available (CAS 721964-51-8) and priced at USD 477 for 250 mg .
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Key Difference : The acetamide group contains a 4-acetamidophenyl substituent.
- However, the bulkier substituent may reduce membrane permeability. Molecular weight: 452.917 g/mol .
Core Structure Modifications
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6)
- Key Difference : The triazolo-pyridazine core lacks the 4-ethoxyphenyl group and instead has a 3-methylphenyl substituent. The acetamide is N-methylated .
- This compound is used in Lin28 inhibition studies .
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 763107-11-5)
- Key Difference : Replaces the triazolo-pyridazine core with a 1,2,4-triazole ring substituted with bromophenyl and pyridyl groups.
- Impact : The bromine atom’s larger size may enhance halogen bonding but increase molecular weight (MW: ~490 g/mol). The pyridyl group introduces basicity, altering pharmacokinetics .
Lin28 Inhibitors (e.g., C1632)
- Example : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) is a Lin28 inhibitor used in regenerative and cancer research.
- Comparison : The target compound’s 4-ethoxyphenyl group may confer specificity for alternative targets, such as kinases or epigenetic regulators, due to enhanced hydrophobicity and steric bulk .
JQ1 Derivatives (e.g., SI-18)
- Example: (S)-N-(5-azidopentyl)-2-(4-(4-chlorophenyl)-...acetamide (BacPROTAC-5) incorporates a thieno-triazolo-diazepine core.
Structural and Physicochemical Data Comparison
*Estimated based on structural analogs.
Key Research Findings and Implications
- Substituent Effects : Chlorine and ethoxy groups enhance hydrophobicity and target binding in lipid-rich environments (e.g., kinase ATP pockets), while fluorine or acetamide groups improve solubility .
- Core Flexibility : Triazolo-pyridazine derivatives show broader target engagement (e.g., Lin28, kinases) compared to 1,2,4-triazole analogs, which may prioritize specific protein interactions .
- Commercial Availability : Several analogs (e.g., 721964-51-8) are marketed as research chemicals, suggesting robust synthetic protocols for further derivatization .
Q & A
Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The compound is typically synthesized via condensation reactions. A key intermediate is 2-chloro-N-phenylacetamide , which reacts with thiol-containing heterocycles like triazolo-pyridazine derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purification often involves column chromatography with gradients of ethyl acetate/hexane. For analogs, intermolecular cyclization using oxalyl chloride or bromo-diethylmalonate has been employed to form the triazolo-pyridazine core .
Q. How is the compound structurally characterized to confirm its identity?
Characterization relies on:
Q. What safety protocols are recommended for handling this compound?
While specific GHS data is limited, general precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store at 2–8°C in sealed containers. Refer to analogous compounds for hazard classification (e.g., triazolo-pyridazines with chloro/ethoxy groups may require acute toxicity protocols) .
Q. What solvent systems are optimal for solubility and formulation in biological assays?
The compound’s solubility depends on substituent polarity. Common solvents include:
- DMSO for stock solutions (tested at 10 mM).
- Ethanol or aqueous buffers (with <1% DMSO) for in vitro assays.
- Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is initial biological activity screened for this compound?
Standard assays include:
- In vitro enzyme inhibition (e.g., kinase or protease targets) using fluorescence/colorimetric readouts.
- Antimicrobial susceptibility testing (MIC determination via broth microdilution).
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines). For analogs, IC₅₀ values in the µM range have been reported .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Optimization strategies:
Q. How should contradictory biological activity data between studies be addressed?
Potential causes include:
- Batch-to-batch purity variations : Validate via LC-MS and elemental analysis.
- Assay condition differences : Standardize protocols (e.g., ATP concentration in kinase assays).
- Metabolic instability : Perform stability studies in liver microsomes. Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
Q. How can the triazolo-pyridazine core be modified to enhance target selectivity?
SAR-driven approaches:
Q. What experimental techniques elucidate the compound’s interaction with enzymes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
